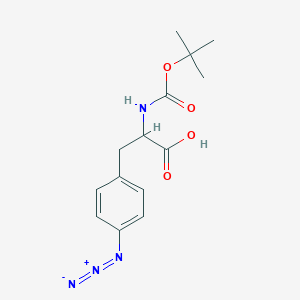
BOC-4-AZIDO-L-PHENYLALANINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-4-AZIDO-L-PHENYLALANINE, also known as N-Boc-4-azido-L-phenylalanine, is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of an azide group attached to the phenyl ring. This compound is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-4-AZIDO-L-PHENYLALANINE typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-L-phenylalanine.
Introduction of the azide group: The protected phenylalanine is then subjected to a diazotization reaction followed by treatment with sodium azide to introduce the azide group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of Boc-L-phenylalanine are synthesized and then converted to this compound using optimized reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
BOC-4-AZIDO-L-PHENYLALANINE undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazoles and is widely used in click chemistry.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for bioconjugation.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Major Products
Triazoles: Formed from CuAAC reactions.
Bioconjugates: Resulting from SPAAC reactions with biomolecules.
Scientific Research Applications
BOC-4-AZIDO-L-PHENYLALANINE has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Incorporated into proteins to study protein-protein interactions and protein labeling.
Medicine: Employed in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of BOC-4-AZIDO-L-PHENYLALANINE involves its azide group, which can participate in bioorthogonal reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
4-Azido-L-phenylalanine: Similar structure but lacks the Boc protection group.
Fmoc-4-azido-L-phenylalanine: Contains an Fmoc protection group instead of Boc.
4-Iodo-L-phenylalanine: Contains an iodine atom instead of an azide group.
Uniqueness
BOC-4-AZIDO-L-PHENYLALANINE is unique due to its Boc protection group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes and protein engineering .
Properties
IUPAC Name |
3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
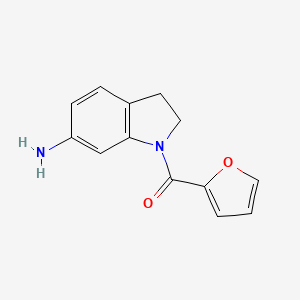
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2586906.png)
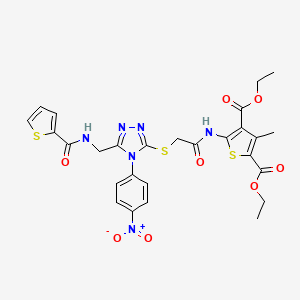
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2586914.png)
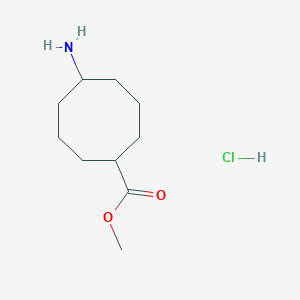
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
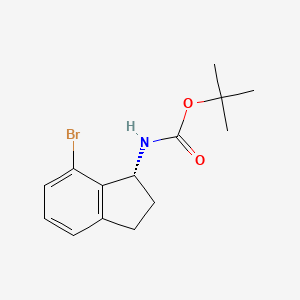

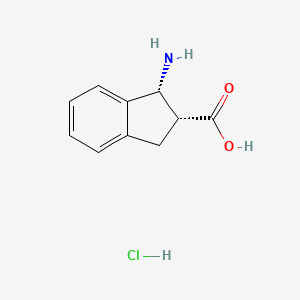
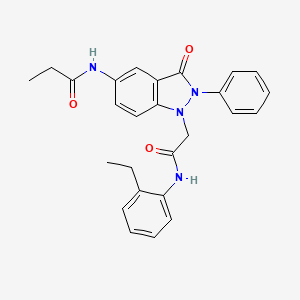
![N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
